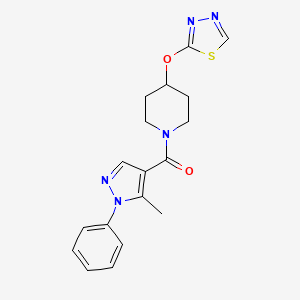![molecular formula C14H18N2OS B2365035 N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide CAS No. 2193937-12-9](/img/structure/B2365035.png)
N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide, commonly known as TMPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
TMPEP acts as a selective antagonist of N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide, which is a G protein-coupled receptor that is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide, TMPEP can modulate the activity of glutamate, which is a neurotransmitter that plays a key role in the regulation of synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
TMPEP has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of glutamate, which can lead to changes in synaptic plasticity and neuronal excitability. TMPEP has also been shown to have neuroprotective effects, which may be due to its ability to modulate the activity of N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide.
Advantages and Limitations for Lab Experiments
TMPEP has a number of advantages for lab experiments. It is a selective antagonist of N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide, which makes it a useful tool for studying the role of N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide in various biological processes. However, TMPEP also has some limitations. It is a chemical compound that may have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on TMPEP. One area of research is the development of more selective N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide antagonists that can be used to study the role of N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide in various biological processes. Another area of research is the development of TMPEP derivatives that have improved pharmacokinetic properties and can be used for therapeutic applications. Additionally, TMPEP could be further studied for its potential use in the treatment of addiction, anxiety disorders, and depression.
Synthesis Methods
TMPEP can be synthesized using a multistep synthetic route. The first step involves the reaction of 2-bromoacetophenone with thiomorpholine to form N-(2-bromoacetyl)thiomorpholine. This is followed by the reaction of N-(2-bromoacetyl)thiomorpholine with 2-(4-formylphenyl)prop-2-enoic acid to form TMPEP.
Scientific Research Applications
TMPEP has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. TMPEP has also been studied for its potential use in the treatment of addiction, anxiety disorders, and depression.
properties
IUPAC Name |
N-[2-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-2-14(17)15-13-6-4-3-5-12(13)11-16-7-9-18-10-8-16/h2-6H,1,7-11H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPQXIUZSCOGLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1CN2CCSCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-3-pyrimidin-2-ylurea](/img/structure/B2364959.png)
![N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2364960.png)


![3-(3,5-dimethylisoxazol-4-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2364964.png)

![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2364967.png)
![1,3-Dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea](/img/structure/B2364969.png)
![3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2364970.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2364971.png)

![[2-Bromo-4-[(Z)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2364974.png)
